molecular formula C18H28O4 B1314249 Diethyl 2,2'-(adamantane-1,3-diyl)diacetate CAS No. 81657-07-0

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

Cat. No.: B1314249
CAS No.: 81657-07-0
M. Wt: 308.4 g/mol
InChI Key: OKUZLGBPKJLVJL-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate (CAS: 81657-07-0) is an adamantane-based diester derived from 1,3-adamantanediacetic acid (CAS: 17768-28-4) . Its synthesis involves the reaction of 1,3-adamantane diacetyl chloride with ethanol under controlled conditions . The adamantane core imparts rigidity and lipophilicity, while the ester groups enhance solubility in organic solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly for preparing metal ligands, pharmaceutical precursors, and functionalized adamantane derivatives .

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZLGBPKJLVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543462
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81657-07-0
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate typically involves the esterification of adamantane-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques such as distillation and recrystallization are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Adamantane-1,3-dicarboxylic acid.

    Reduction: Adamantane-1,3-dimethanol.

    Substitution: Adamantane-1,3-diamide derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Diethyl 2,2'-(adamantane-1,3-diyl)diacetate serves as a fundamental building block for synthesizing more complex molecules. Its stable adamantane core allows for the formation of derivatives that can be used in various chemical reactions.

Biology

  • Drug Delivery Systems : The compound is being investigated for its ability to form stable complexes with drugs, enhancing their bioavailability and therapeutic efficacy. This property positions it as a promising candidate for drug delivery applications.

Medicine

  • Therapeutic Potential : Research has explored the compound's potential therapeutic effects, especially concerning neurodegenerative diseases. Its structural stability may facilitate interactions with biological targets relevant to these conditions.

Industrial Applications

  • High-Performance Polymers : The rigid structure of this compound makes it suitable for producing high-performance polymers and materials. These applications leverage its mechanical properties and thermal stability.

Chemical Properties and Reactions

This compound undergoes various chemical reactions:

Reaction TypeDescription
Oxidation Ester groups can be oxidized to carboxylic acids using agents like potassium permanganate.
Reduction Ester groups can be reduced to primary alcohols with lithium aluminum hydride.
Substitution Ester groups can react with nucleophiles such as amines to form amides.

Major Products Formed

  • Oxidation : Adamantane-1,3-dicarboxylic acid.
  • Reduction : Adamantane-1,3-dimethanol.
  • Substitution : Adamantane-1,3-diamide derivatives.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity similar to other adamantane derivatives. Studies have shown that these compounds can inhibit the replication of influenza viruses by interfering with viral mechanisms.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may have moderate cytotoxic effects against cancer cell lines. This activity indicates potential as an antitumor agent, warranting further investigation into the underlying mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Influenza Virus Inhibition : A study demonstrated that adamantane derivatives could significantly reduce viral load in infected cell cultures. The structural characteristics of this compound may enhance this effect due to its ability to stabilize interactions with viral proteins.
  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects on specific cancer cell lines through mechanisms potentially involving apoptosis induction.
  • Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit key metabolic enzymes. The relationship between its structure and inhibitory potency remains a focus of ongoing studies.

Mechanism of Action

The mechanism by which Diethyl 2,2’-(adamantane-1,3-diyl)diacetate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid scaffold that can enhance the binding affinity of the compound to its targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Benzimidazole-Based Diethyl Esters

Compound : Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate

  • Structure : Features a benzimidazole core instead of adamantane.
  • Synthesis : Produced via ultrasonic irradiation, enabling rapid and efficient formation .
  • Applications: Exhibits potent anticancer activity against HCT-116 (colon) and HeLa (cervical) cancer cells, with minimal cytotoxicity to normal cells . Energy differences between amido isomers (0.25–1.95 kcal/mol) suggest coexistence of multiple conformers, influencing reactivity .
  • Key Difference: The benzimidazole moiety enhances π-π interactions in biological systems, contrasting with the non-aromatic adamantane core.

Hydantoin-Based UV Filters

Compounds :

  • 4g : Diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate
  • 3b : Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate
  • JH3/JH10 : Structural analogs with hydantoin moieties .
Property 4g 3b Diethyl Adamantane Diacetate
UVA PF 6.83 ± 0.05 N/A N/A
SPF (in vitro) N/A 3.07 ± 0.04 N/A
Photostability High High Not studied
Solubility Moderate in macrogol Excellent in cosmetics High in organic solvents
Safety Non-cytotoxic (≤50 µM) Non-estrogenic Limited data
  • Key Insight : The hydantoin derivatives outperform commercial UV filters in photoprotection but lack the adamantane backbone’s rigidity, which may affect thermal stability .

Phosphorus-Containing Antimicrobial Diethyl Esters

Compound : Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate

  • Structure : Contains a diphosphoxane core.
  • Activity :
    • Broad-spectrum antimicrobial action: Inhibition zones of 11.8–31.3 mm (bacteria) and 10.8–19.5 mm (fungi) .
    • Greater efficacy against gram-positive bacteria (e.g., Staphylococcus aureus: 31.3 mm zone) than gram-negative .
  • Comparison : The phosphorus core introduces polarity, enhancing water solubility compared to adamantane-based esters.

Adamantane Derivatives: Amides and Amines

Compounds :

  • 2,2'-(Adamantane-1,3-diyl)diacetamide : High melting point (181.5–183°C), used in drug development and as a metal ligand .
  • 2,2'-(Adamantane-1,3-diyl)diethanamine : Employed in palladium-catalyzed arylations to synthesize N,N′-diaryl derivatives (yields up to 70%) .
Property Diethyl Adamantane Diacetate Adamantane Diacetamide Adamantane Diethanamine
Reactivity Ester hydrolysis Amide bond formation Arylation/alkylation
Applications Synthetic intermediate Pharmaceuticals, ligands Catalysis, asymmetric synthesis
Solubility Organic solvents Limited aqueous solubility Polar aprotic solvents
  • Structural Impact : Replacing ester groups with amides or amines alters hydrogen-bonding capacity and electronic properties, affecting biological activity .

Biological Activity

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate (DADDA) is a synthetic compound derived from the adamantane structure, which is known for its stability and unique three-dimensional conformation. This article explores the biological activity of DADDA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

DADDA is characterized by its adamantane core and two acetyl groups. The compound has garnered attention due to its promising biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure allows for the formation of stable complexes with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of DADDA is attributed to its ability to interact with specific biological targets through several mechanisms:

  • Antiviral Activity : Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza and HIV viruses. DADDA's structural similarities to other adamantane compounds suggest potential efficacy in inhibiting viral replication .
  • Enzyme Inhibition : DADDA may act as an inhibitor of specific enzymes involved in metabolic pathways. The rigid structure of adamantane allows for optimal orientation of functional groups that can interact with enzyme active sites .
  • Drug Delivery Systems : The compound's stability and ability to form complexes with drugs position it as a candidate for drug delivery applications, potentially improving the bioavailability and efficacy of co-administered therapeutics.

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity. For instance, studies have shown that compounds structurally related to DADDA can inhibit the replication of influenza viruses by interfering with the viral M2 ion channel .

Cytotoxicity and Antitumor Activity

DADDA's biological activity has also been evaluated in terms of cytotoxicity against cancer cell lines. Preliminary studies suggest moderate cytotoxic effects in human cancer cell models, indicating potential as an antitumor agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of DADDA and similar compounds:

  • Influenza Virus Inhibition : A study demonstrated that adamantane derivatives could reduce viral load in infected cell cultures. DADDA's structural characteristics may enhance this effect due to its ability to stabilize interactions with viral proteins .
  • Cytotoxicity Assays : In vitro assays revealed that DADDA exhibited cytotoxic effects on certain cancer cell lines, suggesting a mechanism involving apoptosis induction. Further investigation into the specific pathways affected by DADDA is warranted .
  • Enzyme Interaction Studies : Research into enzyme inhibition has shown that DADDA can effectively inhibit key metabolic enzymes, which may contribute to its observed biological activities. The relationship between the compound's structure and its inhibitory potency has been a focus of ongoing studies.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibits replication of influenza viruses
CytotoxicityModerate cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes involved in various pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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